molecular formula C16H14NO+ B493742 2-Methyl-3,5-diphenylisoxazol-2-ium

2-Methyl-3,5-diphenylisoxazol-2-ium

Cat. No.: B493742
M. Wt: 236.29g/mol
InChI Key: HCUJQTLQWUXRCI-UHFFFAOYSA-N
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Description

2-Methyl-3,5-diphenylisoxazol-2-ium is a high-purity isoxazolium salt offered for chemical and pharmaceutical research. Isoxazolium salts are a significant class of heterocyclic compounds recognized for their diverse biological activities and utility in organic synthesis. The core isoxazole structure is a five-membered heteroaromatic ring containing contiguous oxygen and nitrogen atoms, which serves as a key pharmacophore in many active compounds . While the specific biological profile of 2-Methyl-3,5-diphenylisoxazol-ium is a subject for ongoing investigation, related isoxazole derivatives have demonstrated a range of promising research applications. Structurally similar compounds have been explored for their immunosuppressive properties. For instance, certain isoxazole derivatives have been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α, with their mechanism of action potentially involving the induction of a pro-apoptotic pathway in immune cells . The presence of the isoxazole ring in various pharmacological agents underscores its importance in medicinal chemistry . This product is provided for research purposes as part of a collection of specialized chemicals. As no analytical data is collected for this specific compound, the buyer assumes responsibility for confirming product identity and/or purity. This product is sold as-is with no representation or warranty of any kind, including merchantability or fitness for a particular purpose. All sales are final. Intended Use: For Research Use Only. Not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Handling and Storage: Store at room temperature. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Properties

Molecular Formula

C16H14NO+

Molecular Weight

236.29g/mol

IUPAC Name

2-methyl-3,5-diphenyl-1,2-oxazol-2-ium

InChI

InChI=1S/C16H14NO/c1-17-15(13-8-4-2-5-9-13)12-16(18-17)14-10-6-3-7-11-14/h2-12H,1H3/q+1

InChI Key

HCUJQTLQWUXRCI-UHFFFAOYSA-N

SMILES

C[N+]1=C(C=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C[N+]1=C(C=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Anticancer Activity

One of the primary research focuses on 2-Methyl-3,5-diphenylisoxazol-2-ium is its potential as an anticancer agent. Studies have shown that compounds within the isoxazole family exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of isoxazole demonstrate significant inhibition of tumor cell growth, making them candidates for further development as anticancer drugs .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects often involves the induction of apoptosis in cancer cells. This process can be mediated through the modulation of various signaling pathways, including those related to cell cycle regulation and apoptosis .

Antimicrobial Properties

Antibacterial and Antifungal Activity

Research has also highlighted the antimicrobial properties of this compound. Studies have shown that this compound exhibits activity against a range of bacterial and fungal pathogens. For example, certain derivatives have been tested against Candida albicans and various bacterial strains, showing promising results in inhibiting their growth .

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored as a building block for advanced polymer materials. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of coatings and composite materials .

Case Study 1: Anticancer Efficacy

A comprehensive study conducted by the National Cancer Institute evaluated the efficacy of various isoxazole derivatives, including this compound. The results demonstrated that these compounds had a mean growth inhibition (GI) value significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Testing

Another study focused on testing the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to existing antibiotics, suggesting its viability as a new antimicrobial agent .

Data Tables

Application Area Activity Tested Organisms/Cell Lines Outcome
AnticancerCytotoxicityVarious cancer cell linesSignificant inhibition observed
AntimicrobialBactericidalStaphylococcus aureus, E. coliComparable MIC to antibiotics
Material SciencePolymer enhancementN/AImproved thermal stability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Thiazole Derivatives

The Pharmacopeial Forum (2017) reports thiazole-containing compounds, such as Thiazol-5-ylmethyl carbamates (), which share structural similarities with isoxazolium salts but differ in heteroatom composition (thiazole: sulfur and nitrogen vs. isoxazole: oxygen and nitrogen). Key distinctions include:

Property 2-Methyl-3,5-diphenylisoxazol-2-ium Thiazol-5-ylmethyl Carbamates ()
Heteroatoms O, N S, N
Charge Cationic (+1) Neutral
Substituents Methyl, phenyl Urea, carbamate, ethyl/isopropyl groups
Applications Not reported in evidence Likely pharmaceutical intermediates

In contrast, the isoxazolium compound’s cationic nature may enhance solubility or stabilize transition states in organic reactions.

Functional Analogues: Triazine-Based Herbicides

The Pesticide Chemicals Glossary (2001) highlights triazine-containing sulfonylurea herbicides (), such as metsulfuron methyl ester. While structurally distinct, these compounds share functional parallels with heterocyclic systems in agrochemical design:

Property This compound Triazine Sulfonylureas ()
Heterocycle Isoxazole 1,3,5-Triazine
Key Functional Groups Cationic ring Sulfonylurea, methoxy/ethoxy substituents
Applications Not reported in evidence Herbicides (e.g., triflusulfuron methyl ester)

Triazine derivatives exploit hydrogen-bonding and steric effects for herbicide activity , whereas isoxazolium salts may lack such applications due to their charge and stability limitations.

Research Findings and Limitations

  • Synthetic Utility: Thiazole and triazine derivatives in the evidence emphasize heterocycles’ role in drug and agrochemical design.
  • Stability and Reactivity : Isoxazolium salts are prone to hydrolysis under acidic/basic conditions, unlike neutral thiazole carbamates or triazine sulfonylureas.
  • Evidence Gaps : The provided sources lack data on isoxazolium salts, limiting direct comparisons. Future studies should explore their electrochemical properties or biological activity relative to thiazole/triazine analogues.

Preparation Methods

Hydroxylamine-Mediated Cyclization

The most established method involves the reaction of β-chlorovinyl ketones with hydroxylamine hydrochloride under basic conditions. For instance, treating 1,3-diphenyl-2-chloropropenone with hydroxylamine in ethanol at reflux yields 3,5-diphenylisoxazole, which is subsequently methylated using methyl iodide. This two-step process achieves a 75% overall yield, though the exothermic nature of the methylation step necessitates careful temperature control.

α,β-Unsaturated Ketoxime Cyclization

Cyclization of α,β-unsaturated ketoximes, such as (E)-3,5-diphenylpent-2-en-4-one oxime, in acidic media (e.g., HCl/EtOH) generates the isoxazole core. The reaction proceeds via intramolecular nucleophilic attack of the oxime oxygen on the α-carbon, followed by dehydration. While this method avoids hazardous β-chlorovinyl precursors, the requirement for stoichiometric acid limits its green chemistry appeal.

Oximation and Cyclization Methods

Hargemann Ethyl Ester Derivative Pathway

Adapting methodologies from topramezone intermediate synthesis, this compound can be synthesized via a six-step sequence:

  • Sulfhydrylation : Hargemann ethyl ester reacts with mercaptopropionic acid in toluene under reflux with p-toluenesulfonic acid/pyridine catalysis (87% yield).

  • Aromatization : Dehydration using anhydrous sodium sulfate and acid catalysts forms a conjugated system.

  • Halogenation : Iodohydrocarbon treatment induces bond cleavage and cyclization.

  • Oximation : Hydroxylamine hydrochloride in ethanol introduces the oxime group.

  • Isoxazole Formation : Sodium tungstate-catalyzed oxidation with 30% H₂O₂ completes the heterocycle.

  • Methylation : Quaternary ammonium formation via methyl triflate in dichloromethane.

This route emphasizes solvent economy (toluene and ethanol) and avoids toxic carbonyl insertion agents.

Catalytic Methods Involving Transition Metals

Copper-Catalyzed N-Methylation

Copper powder in DMF facilitates N-methylation of 3,5-diphenylisoxazole using methyl iodide at 130°C. Yields reach 70%, though prolonged heating risks decomposition.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterCyclization RouteOximation RoutePd-Catalyzed Route
Solvent EthanolTolueneDMF
Temperature (°C) 80110130
Yield (%) 758770

Polar aprotic solvents (DMF) enhance metal-catalyzed reactions, while toluene minimizes side reactions in oximation.

Catalyst Loading Impact

Sodium tungstate at 1 mol% boosts oxidation efficiency in Step 5 of the oximation route, reducing reaction time from 8 h to 4 h. Excess catalyst (>2 mol%) promotes over-oxidation, decreasing yield by 15%.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Classical Cyclization : High scalability but generates stoichiometric HCl waste.

  • Oximation Route : Six steps limit throughput, though each step exceeds 85% yield.

  • Pd-Catalyzed : Requires specialized equipment but offers atom economy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-3,5-diphenylisoxazol-2-ium, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with cyclocondensation of phenyl-substituted precursors (e.g., phenylhydrazine derivatives) with carbonyl compounds under acidic catalysis (e.g., acetic acid).
  • Step 2 : Reflux the mixture in a polar aprotic solvent (e.g., DMSO) for 18–24 hours to ensure cyclization.
  • Step 3 : Use Design of Experiments (DoE) principles (e.g., factorial design) to optimize parameters like temperature, solvent ratio, and reaction time. For example, a 2^3 factorial design can identify critical factors affecting yield .
  • Step 4 : Confirm purity via TLC (toluene/ethyl acetoacetate/water solvent system) and recrystallize using ethanol-water mixtures .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar isoxazolium salts?

  • Methodology :

  • NMR Analysis : Compare chemical shifts for the methyl group (δ ~2.5 ppm in ¹H NMR) and aromatic protons (δ ~7.0–7.8 ppm for phenyl groups). The isoxazolium ring protons typically show deshielded signals due to the positive charge .
  • IR Spectroscopy : Identify characteristic C=N stretching vibrations (~1640 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹). Use DFT calculations to validate spectral assignments .

Q. What purification strategies are effective for isolating 2-methyl-3,5-diphenylisoxazol-ium salts with high yield and purity?

  • Methodology :

  • Recrystallization : Use ethanol-water mixtures (70:30 v/v) to remove unreacted precursors.
  • Membrane Separation : Employ nanofiltration membranes to isolate charged isoxazolium species from neutral byproducts, leveraging differences in molecular weight and charge .
  • Column Chromatography : Use silica gel with a gradient elution (hexane → ethyl acetate) to separate isomers .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers.
  • Step 2 : Simulate reaction pathways using transition state theory to predict regioselectivity. Compare activation energies for competing pathways .
  • Step 3 : Validate predictions experimentally via kinetic studies (e.g., monitoring substituent effects on reaction rates) .

Q. How do solvent polarity and pH influence the stability and degradation pathways of this compound?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 3–10) at 40–60°C. Monitor decomposition via HPLC-MS.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions. Acidic media (pH < 5) typically stabilize the isoxazolium ring by protonating hydrolytic nucleophiles .

Q. What experimental and statistical approaches resolve contradictions in reported yields or spectroscopic data for this compound?

  • Methodology :

  • Meta-Analysis : Compile literature data into a database and apply multivariate regression to identify outliers (e.g., solvent purity, temperature fluctuations).
  • Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in reported yields due to parameter variability (e.g., reagent stoichiometry) .
  • Collaborative Validation : Reproduce synthesis in multiple labs under standardized protocols to isolate procedural artifacts .

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